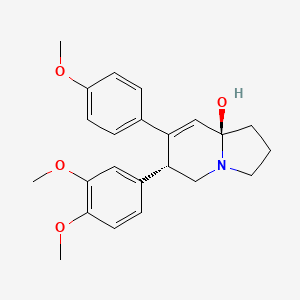![molecular formula C8H15NO B13091990 Octahydro-1H-pyrano[4,3-c]pyridine](/img/structure/B13091990.png)
Octahydro-1H-pyrano[4,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-1H-pyrano[4,3-c]pyridine is a heterocyclic compound that features a fused ring system combining a pyran and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-pyrano[4,3-c]pyridine typically involves cyclization reactions. One common method is the sequential oxonium-olefin-alkyne cyclization, which allows for the stereoselective synthesis of the compound . This method involves the use of specific catalysts and reaction conditions to achieve the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar cyclization techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-1H-pyrano[4,3-c]pyridine can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using phosphorus tribromide or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Octahydro-1H-pyrano[4,3-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of octahydro-1H-pyrano[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the molecular structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octahydro-2H-pyrano[3,2-c]pyridine: Another fused ring system with similar structural features.
Octahydrocyclopenta[c]pyridine: A related compound with a different ring fusion pattern.
Uniqueness
Octahydro-1H-pyrano[4,3-c]pyridine is unique due to its specific ring fusion and the resulting electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
3,4,4a,5,6,7,8,8a-octahydro-1H-pyrano[4,3-c]pyridine |
InChI |
InChI=1S/C8H15NO/c1-3-9-5-7-2-4-10-6-8(1)7/h7-9H,1-6H2 |
Clé InChI |
YMFOQHUERAAMRM-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2C1COCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


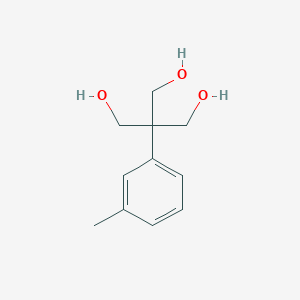
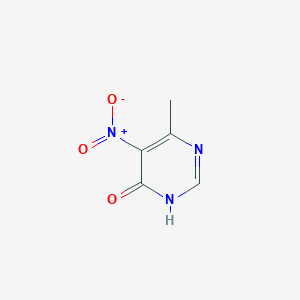
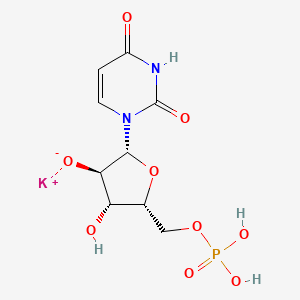

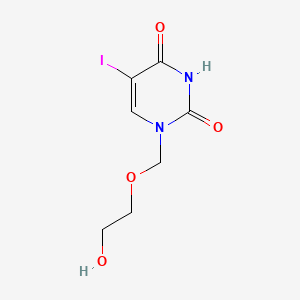

![3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-Dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-thioxo-5,6-dihydro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B13091971.png)

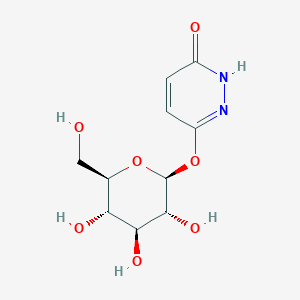
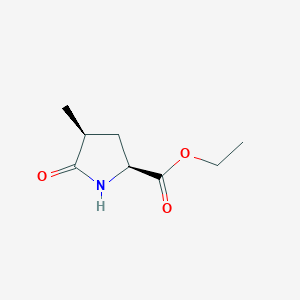

![3-Chloropyrimido[1,2-a]benzimidazole](/img/structure/B13092003.png)
![6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13092006.png)
